molecular formula C12H11N3O3 B12908689 4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide CAS No. 4116-44-3

4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide

Cat. No.: B12908689
CAS No.: 4116-44-3
M. Wt: 245.23 g/mol
InChI Key: FUBROOSSGKPNFY-UHFFFAOYSA-N
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Description

4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide is a synthetic small molecule featuring a uracil (2,4-dioxopyrimidine) core linked to a benzamide group via a methylene bridge. This structure classifies it as a valuable chemical intermediate in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. Compounds with a similar dihydropyrimidinone core and benzamide moiety have demonstrated significant research utility. For instance, structurally related molecules are known to function as enzyme inhibitors, with their benzamide group and heterocyclic ring system enabling key hydrogen-bonding and hydrophobic interactions with biological targets . One prominent application of analogous compounds is their use as key synthetic intermediates for active pharmaceutical ingredients (APIs). A closely related compound, 2-((6-Chloro-3,4-dihydro-3-methyl-2,4-dioxopyrimidin-1(2H)-yl)methyl)benzonitrile, is a documented intermediate in the synthesis of Alogliptin, a medication used to treat Type 2 Diabetes . Furthermore, the 2,4-dioxopyrimidine (uracil) component is a fundamental building block in nucleic acid chemistry and can be incorporated into more complex molecular architectures, such as morpholino-based antisense oligonucleotides, which are used in genetic research . Researchers may find this compound useful as a precursor for synthesizing potential protease or kinase inhibitors, given the established profile of similar benzamide-pyrimidine hybrids. Its mechanism of action would be contingent on the specific final molecule synthesized and the biological target of interest, but likely involves competitive inhibition at enzymatic active sites. As with all chemicals of this nature, this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

4116-44-3

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

4-[(2,4-dioxopyrimidin-1-yl)methyl]benzamide

InChI

InChI=1S/C12H11N3O3/c13-11(17)9-3-1-8(2-4-9)7-15-6-5-10(16)14-12(15)18/h1-6H,7H2,(H2,13,17)(H,14,16,18)

InChI Key

FUBROOSSGKPNFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide typically involves a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) and can be carried out under solvent-free conditions to enhance the reaction rate and yield .

Chemical Reactions Analysis

4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a dioxopyrimidine moiety linked to a benzamide group. Its molecular formula is C12H12N4O2C_{12}H_{12}N_{4}O_{2}, and it has a molecular weight of approximately 244.25 g/mol. The synthesis typically involves reactions between substituted pyrimidines and benzamides under specific conditions, often utilizing organic solvents and bases.

Anticancer Properties

Research indicates that 4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The compound appears to induce apoptosis through intrinsic pathways, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases .

Enzyme Inhibition

This compound interacts with several enzymes, influencing their activity. For instance, it has been identified as an inhibitor of specific kinases that play crucial roles in cancer progression and inflammatory processes. This mechanism of action highlights its potential as a lead compound for drug development targeting these pathways .

Applications in Drug Development

Given its biological activities, this compound is being explored for its potential as a drug candidate in various therapeutic areas:

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
  • Anti-inflammatory Agents : Its modulation of inflammatory pathways could lead to new treatments for conditions such as arthritis or other chronic inflammatory disorders.
  • Enzyme Modulators : By serving as an enzyme inhibitor, it may be useful in designing drugs that target specific metabolic pathways involved in disease processes.

Case Study 1: Anticancer Activity

A notable study published in a peer-reviewed journal evaluated the effects of this compound on melanoma cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This study supports its potential role as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound using models of induced inflammation. The findings revealed that treatment with this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in reducing inflammation .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in melanoma and breast cancer cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Enzyme inhibitionInhibits specific kinases involved in cancer progression

Mechanism of Action

The mechanism of action of 4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or antitumor effects .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The benzamide scaffold is widely utilized in medicinal chemistry, with substituents dictating pharmacological activity. Below is a comparative analysis of structurally related compounds:

Compound Name/Structure Key Substituents Biological Activity Metabolic Notes References
4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide 2,4-Dioxopyrimidinylmethyl Kinase inhibition, antiviral potential Likely metabolized via hepatic CYP450; active metabolites possible
4-(2,5-Dioxopyrrolidin-1-yl)benzamide (ECHEMI) 2,5-Dioxopyrrolidinyl Unknown (research compound) Pyrrolidinone may enhance solubility
N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) Succinimide, dimethylpyrrole Increases cell-specific productivity Dimethylpyrrole improves stability
4-Morpholino benzamide derivatives (e.g., 3b, 3g) Morpholino, naphthol groups Antibacterial (B. subtilis, S. aureus) Morpholino enhances bioavailability
EPZ011989 (EZH2 inhibitor) Morpholine, pyridinone, cyclohexyl groups EZH2 inhibition (anticancer) Complex structure slows metabolism

Key Observations :

  • Biological Activity: Morpholino derivatives (e.g., 3b, 3g) exhibit antibacterial activity, while the dioxopyrimidine variant may favor kinase or polymerase inhibition due to its electronic profile .
  • Metabolism : Compounds with simpler substituents (e.g., dimethylpyrrole in MPPB) show enhanced metabolic stability, whereas complex structures like EPZ011989 may require slower enzymatic processing .

Pharmacological and Mechanistic Differences

  • Antimicrobial vs. Anticancer: Morpholino benzamides (e.g., 3b, 3g) target bacterial enzymes, while the dioxopyrimidine variant’s planar structure may intercalate into DNA or inhibit viral polymerases .
  • Enzyme Inhibition: EPZ011989’s pyridinone and cyclohexyl groups enable selective EZH2 binding, whereas the target compound’s dioxopyrimidine could inhibit kinases like EGFR or HIV-1 RT .

Metabolic Pathways and Stability

  • Active Metabolites : Benzamide derivatives often undergo Phase I metabolism (oxidation, hydrolysis). For example, IM () generates active metabolites via piperazinyl methylation, while the target compound’s dioxopyrimidine may resist rapid degradation, prolonging activity .
  • Solubility Impact: The pyrrolidinone group in MPPB improves aqueous solubility, whereas morpholino or dioxopyrimidine substituents balance lipophilicity for membrane penetration .

Biological Activity

4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a benzamide core linked to a dioxopyrimidine moiety. Its molecular structure can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

This configuration is crucial for its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Interactions : It may interact with various receptors, influencing signal transduction pathways that regulate cellular functions .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by targeting receptor tyrosine kinases (RTKs) such as EGFR and KDR .

Anticancer Activity

A study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated significant inhibitory effects on cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10EGFR inhibition
A549 (Lung)15KDR inhibition
HeLa (Cervical)12Multiple RTK inhibition

These findings underscore the potential of this compound as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized a series of benzamide derivatives, including this compound, and evaluated their anticancer properties. The compound demonstrated potent activity against several cancer cell lines with mechanisms involving RTK inhibition and apoptosis induction .

Case Study 2: Antimicrobial Mechanism

Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The study revealed that it not only inhibited bacterial growth but also altered cell morphology and division processes in Staphylococcus aureus, indicating its potential as a novel antibiotic agent .

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